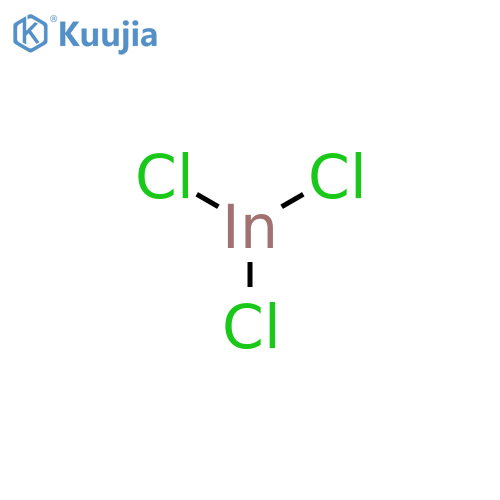Cas no 10025-82-8 (Indium(III) Chloride)

Indium(III) Chloride structure
商品名:Indium(III) Chloride
CAS番号:10025-82-8
MF:Cl3In
メガワット:221.176998138428
MDL:MFCD00011058
CID:48291
Indium(III) Chloride 化学的及び物理的性質
名前と識別子
-
- Indium chloride
- Indium(III) chloride hydrate
- Indium trichloride anhydrous
- IndiumchlorideanhydrousPURATREM
- Indium(III) chloride
- Indium trichloride
- Indium(III) Chloride Anhydrous
- INDIUM DIISOPROPYLDITHIOCARBAMATE
- indium sesquisulphide
- indium sulfide
- indium sulphide
- sodium selenosulphate
- Trichloroindium
- Indium (III) chloride
- Indium chloride (InCl3)
- InCl3
- Indiclor
- DSSTox_RID_79086
- DSSTox_CID_13566
- DSSTox_GSID_33566
- Indium(III) Chloride, Anhydrous
- Indium (133-In) chloride
- trichloroindigane
- Indium chloride (133InCl3)
- Indiclor (TN)
- Cl3In
- Indium(III) chloride, 98%
- INDIUM CHLORIDE (MONO)
- Indium(III) chloride, ultra dry
- Indium In 111 chloride (USP)
- Indium In 111 Chloride [USAN]
- Tox21_400067
- To
- Indium(III) chloride,97%
- Indium(III) Chloride
-
- MDL: MFCD00011058
- インチ: 1S/3ClH.In/h3*1H;/q;;;+3/p-3
- InChIKey: PSCMQHVBLHHWTO-UHFFFAOYSA-K
- ほほえんだ: [In](Cl)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 269.83700
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 4
- 回転可能化学結合数: 0
- 複雑さ: 8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 未確定
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: 3.46 g/mL at 25 °C(lit.)
- ゆうかいてん: 586°C(lit.)
- ふってん: 300°C
- フラッシュポイント: 300°C subl.
- すいようせい: はんのう
- あんていせい: hygroscopic
- PSA: 0.00000
- LogP: 2.06850
- マーカー: 4958
- かんど: Hygroscopic
- ようかいせい: 水に溶ける
Indium(III) Chloride セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302;H314
- 警告文: P280;P305+P351+P338;P310
- 危険物輸送番号:UN 3260 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 22-34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:3-10
- RTECS番号:NL1400000
-
危険物標識:

- 包装カテゴリ:III
- 危険レベル:8
- どくせい:MLD s.c. in rats: 10.2 mg/kg; MLD i.v. in rabbits: 0.64 mg/kg, McCord et al., J. Ind. Hyg. Toxicol. 24, 243 (1942)
- リスク用語:R22; R29; R34
- 包装等級:III
- 危険レベル:8
- TSCA:Yes
- セキュリティ用語:8
- 包装グループ:II
Indium(III) Chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00033-10g |
Indium(III) Chloride |
10025-82-8 | 97% | 10g |
186.00 | 2021-07-09 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY010130-10g |
Indium(III) Chloride |
10025-82-8 | ≥99% | 10g |
¥90.00 | 2024-07-09 | |
| abcr | AB210204-10 g |
Indium(III) chloride, anhydrous, 99.99% (metals basis); . |
10025-82-8 | 99.99% | 10 g |
€53.10 | 2023-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-250153A-10 g |
Indium(III) chloride, |
10025-82-8 | ≥99% | 10g |
¥985.00 | 2023-07-10 | |
| Ambeed | A635854-5g |
Indium(III) chloride |
10025-82-8 | 98% | 5g |
$14.0 | 2025-02-19 | |
| abcr | AB172826-25 g |
Indium(III) chloride, anhydrous, 98%; . |
10025-82-8 | 98% | 25 g |
€199.00 | 2023-07-20 | |
| abcr | AB210204-50 g |
Indium(III) chloride, anhydrous, 99.99% (metals basis); . |
10025-82-8 | 99.99% | 50 g |
€177.40 | 2023-07-20 | |
| abcr | AB210204-250 g |
Indium(III) chloride, anhydrous, 99.99% (metals basis); . |
10025-82-8 | 99.99% | 250 g |
€695.80 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I95660-100g |
Indium(III) chloride |
10025-82-8 | 98% | 100g |
¥958.0 | 2023-02-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0778-25G |
Indium(III) Chloride Anhydrous |
10025-82-8 | >99.0%(T) | 25g |
¥1290.00 | 2023-09-07 |
Indium(III) Chloride サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:10025-82-8)Indium chloride
注文番号:sfd8480
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:10025-82-8)Indium(III) Chloride
注文番号:A1198618
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:37
価格 ($):455.0
Indium(III) Chloride 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
10025-82-8 (Indium(III) Chloride) 関連製品
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 503537-97-1(4-bromooct-1-ene)
推奨される供給者
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
(CAS:10025-82-8)Indium(III) Chloride

atkchemica
(CAS:10025-82-8)Indium(III) Chloride

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ









